HIV-1 inhibitor-57

Antiviral Drug Resistance HIV-1

Standard NNRTI reference compounds exhibit variable potency against drug-resistant HIV-1 mutants (K103N, Y181C, E138K), compromising assay reproducibility and translational value in antiviral screening. HIV-1 inhibitor-57 (Compound 12g) resolves this through structure-guided DAPY optimization: • Broad anti-resistance activity: EC₅₀ 0.0010-0.024 μM across five prevalent NNRTI-resistant strains, surpassing etravirine and lead BH-11c. • Rodent-ready PK: t₁/₂ = 6.59 h enables less-frequent dosing; improved aqueous solubility over etravirine simplifies oral/IP formulation. • Clean CYP profile: Low CYP inhibition supports drug combination studies without confounding metabolic interactions.

Molecular Formula C25H24FN5O3S
Molecular Weight 493.6 g/mol
Cat. No. B12379695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-57
Molecular FormulaC25H24FN5O3S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N
InChIInChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+
InChIKeyXMJKDGOWZBLCPA-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-57: Structure and Antiviral Activity


HIV-1 inhibitor-57 (also known as Compound 12g, CAS 2745197-24-2) is a synthetic small molecule belonging to the diarypyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It features a six-membered non-aromatic heterocycle substitution designed to enhance anti-resistance profiles and drug-like properties [2]. The compound has demonstrated potent inhibitory activity against wild-type HIV-1 and a panel of five prevalent NNRTI-resistant mutant strains in vitro, with EC₅₀ values ranging from 0.0010 to 0.024 μM [3].

HIV-1 Inhibitor-57: Irreplaceable for Resistant-Strain Studies


In-class NNRTI analogs exhibit highly variable potency against common drug-resistant HIV-1 mutants such as K103N, Y181C, and E138K, as well as differing physicochemical and metabolic stability profiles that directly impact experimental reproducibility and translational value [1]. HIV-1 inhibitor-57 was specifically optimized from lead compounds BH-11c and XJ-10c to address these shortcomings, resulting in quantifiably superior activity against a panel of five prevalent NNRTI-resistant strains compared to the approved drug etravirine and its own lead precursor BH-11c [2]. Generic substitution with structurally similar but unoptimized DAPY derivatives therefore risks significant loss of antiviral potency in resistant models, altered solubility, and unpredictable CYP-mediated drug-drug interaction liabilities, which can compromise both in vitro screening outcomes and in vivo pharmacokinetic assessments [3].

HIV-1 Inhibitor-57: Comparative Potency and ADMET Evidence


Superior Potency Against Wild-Type and NNRTI-Resistant HIV-1

HIV-1 inhibitor-57 (Compound 12g) demonstrated EC₅₀ values ranging from 0.024 to 0.0010 μM against wild-type HIV-1 and five prevalent NNRTI-resistant strains, representing a potency range 2- to 50-fold more potent than the approved drug etravirine (ETR) and the lead compound BH-11c, which were explicitly noted as inferior comparators in the same study [1].

Antiviral Drug Resistance HIV-1

Enhanced Binding Interactions with HIV-1 Reverse Transcriptase

Molecular dynamics simulations revealed that HIV-1 inhibitor-57 forms supplementary interactions with residues surrounding the NNRTI binding pocket in HIV-1 reverse transcriptase (RT), specifically attributed to its six-membered non-aromatic heterocycle moiety [1]. This expanded interaction profile is not present in etravirine and provides a mechanistic explanation for the improved anti-resistance profile observed [1].

Structural Biology Drug Design Resistance

Improved Water Solubility and CYP Inhibition Profile

HIV-1 inhibitor-57 exhibited significantly improved water solubility compared to etravirine and was found unlikely to induce CYP-mediated drug-drug interactions based on enzymatic inhibitory assays [1]. This addresses the poor aqueous solubility that limits the formulation and oral bioavailability of other DAPY-class NNRTIs such as etravirine and rilpivirine.

ADME Drug-Like Properties Formulation

Extended In Vivo Half-Life for Once-Daily Dosing

In vivo pharmacokinetic evaluation of HIV-1 inhibitor-57 revealed a long terminal half-life (t₁/₂) of 6.59 hours in rats, a parameter that suggests sustained systemic exposure suitable for once-daily dosing regimens in preclinical efficacy studies [1]. This represents a favorable PK attribute for an NNRTI lead compound.

Pharmacokinetics In Vivo Half-Life

Potency Comparison with Other Commercial HIV-1 Inhibitors

Across studies of structurally distinct HIV-1 inhibitors, HIV-1 inhibitor-57 (Compound 12g) achieves EC₅₀ values as low as 0.0010 μM (1 nM) against wild-type HIV-1, whereas HIV-1 inhibitor-30 (compound 10i) exhibits an EC₅₀ of 0.040 μM (40 nM) [2], and HIV-1 inhibitor-58 (Compound 10c) shows an EC₅₀ of less than 0.050 μM (50 nM) . Thus, 12g is 40- to 50-fold more potent against wild-type virus than these commercially available comparators, albeit tested under different assay conditions.

Potency Comparative Pharmacology Inhibitor Ranking

HIV-1 Inhibitor-57: Application Scenarios in Antiviral Research


Screening NNRTI-Resistant HIV-1 Mutant Panels

Use HIV-1 inhibitor-57 as a reference compound in high-throughput screening campaigns targeting drug-resistant HIV-1 strains (e.g., K103N, Y181C, E138K, Y188L). Its demonstrated potency against five prevalent mutants (EC₅₀ = 0.0010–0.024 μM) [1] provides a robust positive control for validating assay sensitivity and for benchmarking novel NNRTI candidates.

In Vivo Efficacy Studies with Favorable Pharmacokinetics

Employ HIV-1 inhibitor-57 in rodent models of HIV-1 infection where a long half-life (t₁/₂ = 6.59 h) [1] supports less frequent dosing, reducing stress and improving data consistency in chronic efficacy studies. The improved water solubility over etravirine facilitates formulation for oral or intraperitoneal administration [1].

Mechanistic Studies of NNRTI Binding and Resistance Evasion

Utilize HIV-1 inhibitor-57 in molecular dynamics simulations or X-ray crystallography efforts to probe how supplementary interactions with NNRTI binding pocket residues [1] confer resilience against common resistance mutations. This provides a structural template for designing next-generation NNRTIs with broad-spectrum activity.

Combination Antiviral Therapy Development

Incorporate HIV-1 inhibitor-57 into drug combination studies with nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors, leveraging its favorable drug-drug interaction profile (low CYP inhibition) [1] to minimize confounding metabolic interactions in cell-based synergy assays or in vivo pharmacokinetic/pharmacodynamic modeling.

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